

NBI-1117568: A Technical Overview of a Selective M4 Muscarinic Receptor Agonist

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Compound of Interest

Compound Name: *Direclidine*

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Abstract

NBI-1117568 is an investigational, orally administered, selective muscarinic M4 receptor agonist currently in clinical development for the treatment of schizophrenia.[1][2][3] Developed by Nxera Pharma (formerly Sosei Heptares) and licensed to Neurocrine Biosciences, NBI-1117568 represents a targeted therapeutic approach, aiming to modulate neuronal activity in brain regions implicated in psychosis and cognition.[4][5] Its selectivity for the M4 receptor subtype is a key feature, designed to minimize the side effects associated with non-selective muscarinic agonists that also act on M1, M2, and M3 receptors. This document provides a comprehensive overview of the available technical information on NBI-1117568, with a focus on its M4 receptor selectivity profile.

Introduction to Muscarinic Receptors and Schizophrenia

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] These receptors are involved in a wide range of physiological functions, including learning, memory, and attention. In the context of

schizophrenia, the M4 receptor has emerged as a promising therapeutic target. M4 receptors are highly expressed in the striatum, a key node in the brain circuitry implicated in the pathophysiology of psychosis. Activation of M4 receptors is thought to dampen dopamine release, offering a potential mechanism to alleviate the positive symptoms of schizophrenia.

NBI-1117568 Selectivity Profile

While specific quantitative binding affinity (K_i) and functional potency (EC_{50}) values for NBI-1117568 across the five muscarinic receptor subtypes and other off-target receptors are not yet publicly available in peer-reviewed literature, the compound is consistently described as a highly selective M4 receptor agonist in corporate communications and clinical trial announcements.[3] This selectivity is a critical attribute, as activation of other muscarinic subtypes is associated with a range of side effects. For instance, M2 and M3 receptor activation can lead to cardiovascular and gastrointestinal adverse events, respectively. The favorable safety and tolerability profile of NBI-1117568 observed in Phase 2 clinical trials, which reported a low incidence of gastrointestinal and cardiovascular-related adverse events, supports its selective mechanism of action.[6][7]

Binding Affinity Profile (Hypothetical Data)

The following table illustrates a hypothetical binding affinity profile for NBI-1117568, demonstrating its selectivity for the M4 receptor. The data presented here is for illustrative purposes only and is based on the expected profile of a selective M4 agonist.

Receptor Subtype	Binding Affinity (K_i , nM)
Muscarinic M4	< 10
Muscarinic M1	> 1000
Muscarinic M2	> 1000
Muscarinic M3	> 1000
Muscarinic M5	> 500

Functional Potency Profile (Hypothetical Data)

This table provides a hypothetical functional potency profile for NBI-1117568, showcasing its agonist activity at the M4 receptor with significantly lower potency at other muscarinic subtypes. This data is illustrative.

Receptor Subtype	Functional Potency (EC50, nM)
Muscarinic M4	< 20
Muscarinic M1	> 2000
Muscarinic M2	> 2000
Muscarinic M3	> 2000
Muscarinic M5	> 1000

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize the selectivity of NBI-1117568 have not been publicly disclosed. However, standard pharmacological practices for determining receptor binding affinity and functional potency are well-established.

Radioligand Binding Assays (General Methodology)

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (K_i) of NBI-1117568 for human muscarinic M1, M2, M3, M4, and M5 receptors.

Principle: This competitive binding assay measures the ability of increasing concentrations of a non-labeled test compound (NBI-1117568) to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.

Materials:

- Membrane preparations from cells stably expressing the human M1, M2, M3, M4, or M5 receptor.

- Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).
- Unlabeled NBI-1117568.
- Assay buffer.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of NBI-1117568.
- Allow the reaction to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Quantify the amount of bound radioactivity on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of NBI-1117568 that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation.

Functional Assays (General Methodology)

Functional assays are employed to measure the biological response elicited by a compound upon binding to its target receptor.

Objective: To determine the potency (EC₅₀) and efficacy of NBI-1117568 as an agonist at human muscarinic M1, M2, M3, M4, and M5 receptors.

Principle: This assay measures the ability of the compound to stimulate a downstream signaling pathway upon receptor activation. For Gi-coupled receptors like M4, a common readout is the inhibition of cyclic AMP (cAMP) production or the stimulation of GTPγS binding.

Materials:

- Cells stably expressing the human M1, M2, M3, M4, or M5 receptor.

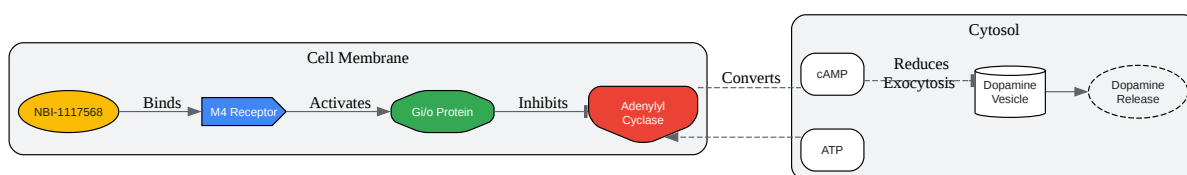
- NBI-1117568.
- Reagents for measuring the specific second messenger (e.g., cAMP assay kit).
- Plate reader for signal detection.

Procedure:

- Culture the cells expressing the receptor of interest.
- Treat the cells with increasing concentrations of NBI-1117568.
- Incubate for a specified period to allow for receptor activation and downstream signaling.
- Lyse the cells and measure the level of the second messenger (e.g., cAMP).
- Plot the response as a function of the NBI-1117568 concentration.
- Use non-linear regression to determine the EC50 value (the concentration of NBI-1117568 that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M4 receptor signaling pathway and a general workflow for assessing compound selectivity.



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Figure 1: Simplified M4 Receptor Signaling Pathway.

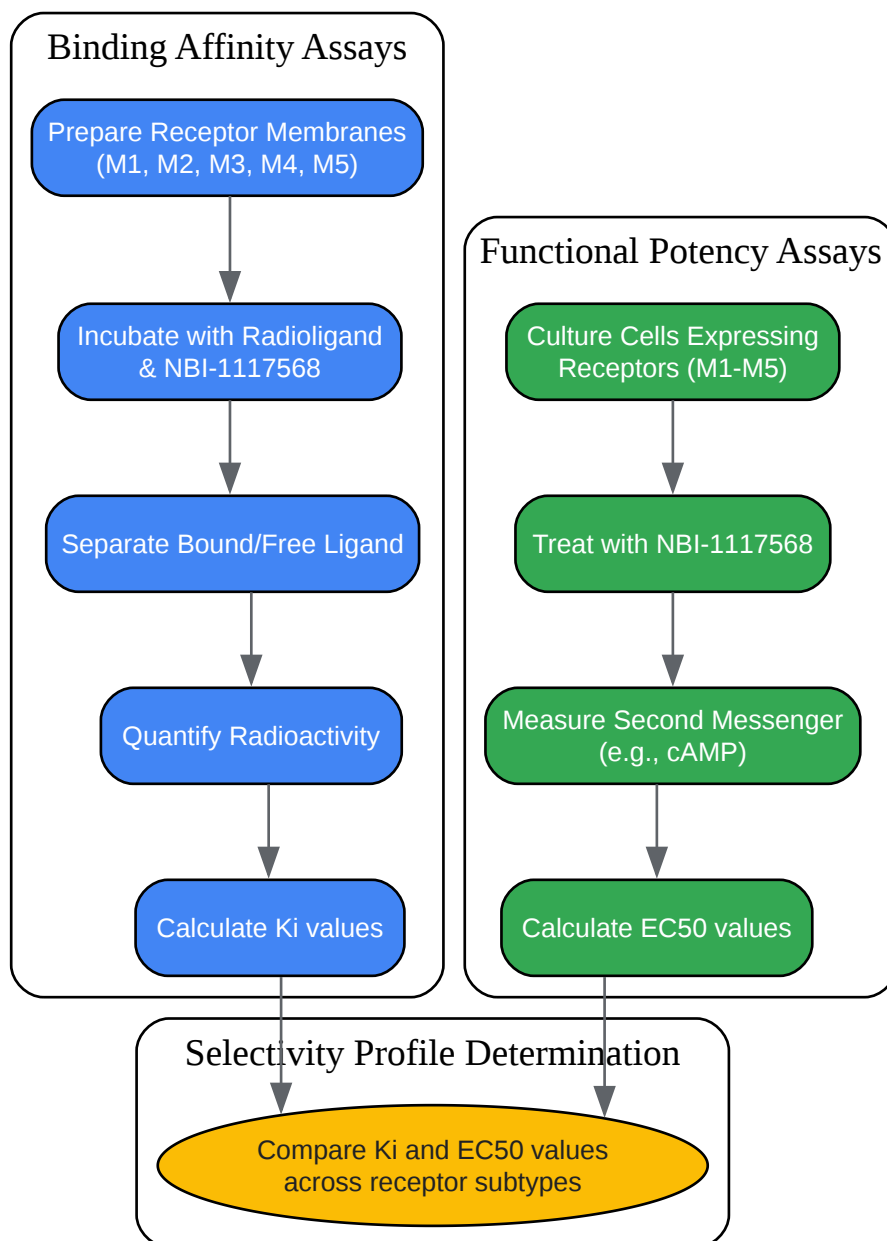
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Figure 2: General Workflow for Determining Receptor Selectivity.

Conclusion

NBI-1117568 is a promising, selective M4 muscarinic receptor agonist that has demonstrated positive results in Phase 2 clinical trials for schizophrenia.^{[1][8][9]} Its selectivity is a key design

feature intended to provide therapeutic benefit while minimizing off-target side effects. While detailed preclinical data on its binding and functional profile are not yet in the public domain, the available clinical safety data supports a selective mechanism of action. Further publication of preclinical pharmacology data will be crucial for a complete technical understanding of NBI-1117568's selectivity profile.

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